Citroside A

Description

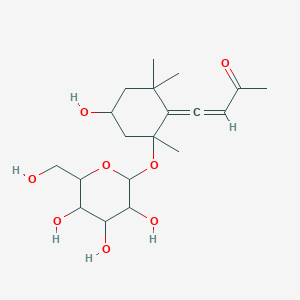

Structure

3D Structure

Properties

InChI |

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(22)8-19(13,4)27-17-16(25)15(24)14(23)12(9-20)26-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17-,19+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTODSGVDHGMKSN-SIEIHWOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318300 | |

| Record name | Citroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120330-44-1 | |

| Record name | Citroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120330441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biosynthesis of Citroside A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citroside A, a megastigmane sesquiterpenoid glycoside found in various plant species, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. The pathway involves the oxidative cleavage of carotenoids by Carotenoid Cleavage Dioxygenases (CCDs) to form the C13 megastigmane aglycone, followed by glycosylation mediated by UDP-glycosyltransferases (UGTs). This document summarizes available quantitative data for related pathways, provides detailed experimental protocols for key enzymatic assays, and includes visualizations of the proposed pathway and experimental workflows to facilitate further research and development.

Introduction

This compound is a naturally occurring C13-norisoprenoid, classified as a megastigmane glycoside. Megastigmanes are derived from the oxidative degradation of carotenoids and are widely distributed in the plant kingdom.[1] These compounds contribute to the aroma and flavor of many fruits and flowers and exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects.[2][3] The structure of this compound consists of a C13 megastigmane aglycone linked to a glucose molecule. Its biosynthesis is a multi-step process involving enzymes from two major families: Carotenoid Cleavage Dioxygenases (CCDs) and UDP-glycosyltransferases (UGTs).

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in two main stages: the formation of the C13 megastigmane aglycone through carotenoid cleavage, and the subsequent glycosylation of this aglycone.

Stage 1: Formation of the Megastigmane Aglycone

The C13 megastigmane skeleton of this compound is believed to originate from the enzymatic cleavage of carotenoid precursors.

2.1.1. Precursor Carotenoids

The likely precursors for megastigmanes are C40 carotenoids such as β-carotene, neoxanthin, and violaxanthin.[1] The specific carotenoid precursor for this compound has not been definitively identified, but based on the structure of related megastigmanes like vomifoliol and roseoside, carotenoids with oxygenated functions at the cyclohexyl ring are strong candidates.[4][5]

2.1.2. Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in the polyene chain of carotenoids.[6] Plant CCDs are classified into several subfamilies, with CCD1 and CCD4 being primarily involved in the production of apocarotenoid volatiles and pigments.[7][8] It is hypothesized that a specific CCD enzyme recognizes and cleaves a C40 carotenoid at the 9,10 (and/or 9',10') positions to generate a C13 apocarotenoid, which serves as the aglycone precursor for this compound. The enzyme likely exhibits substrate and regioselectivity to yield the specific megastigmane structure.

A proposed pathway for the formation of a hypothetical C13 megastigmane precursor is depicted below.

Stage 2: Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the megastigmane aglycone.

2.2.1. UDP-Glycosyltransferases (UGTs)

This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl moiety from an activated nucleotide sugar, typically UDP-glucose, to a wide range of acceptor molecules, including terpenoids.[9][10] A specific UGT is proposed to recognize the C13 megastigmane aglycone and catalyze the formation of a glycosidic bond, yielding this compound.

The overall proposed biosynthetic pathway is illustrated in the following diagram.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in the current literature. However, data from studies on related apocarotenoid and terpene glycoside biosynthesis can provide valuable insights.

Table 1: Kinetic Parameters of relevant Carotenoid Cleavage Dioxygenases (CCDs)

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg/h) | Source |

|---|---|---|---|---|

| Zea mays CCD1 | Zeaxanthin | 15.2 ± 2.1 | 12.5 ± 0.5 | [8] |

| Arabidopsis CCD7 | 9-cis-β-carotene | 5.8 ± 0.9 | - | [11] |

| Crocus sativus CCD2| Zeaxanthin | 23.4 ± 3.2 | 45.6 ± 2.1 |[6] |

Table 2: Substrate Specificity of selected UDP-Glycosyltransferases (UGTs) toward Terpenoids

| Enzyme | Acceptor Substrate | Relative Activity (%) | Source |

|---|---|---|---|

| Vitis vinifera UGT | Geraniol | 100 | [12] |

| Nerol | 85 | [12] | |

| Linalool | 60 | [12] | |

| Arabidopsis UGT72B1 | 2-Phenylethanol | 100 | [13] |

| | Cinnamyl alcohol | 78 |[13] |

Experimental Protocols

The following protocols are generalized methods for the key enzymes involved in the proposed biosynthesis of this compound. These can be adapted for specific studies on this pathway.

Carotenoid Cleavage Dioxygenase (CCD) Enzyme Assay

This protocol is based on the in vitro assay of recombinant CCD enzymes.[14][15]

Objective: To determine the activity and substrate specificity of a candidate CCD enzyme in the cleavage of carotenoids to produce apocarotenoids.

Materials:

-

Recombinant CCD enzyme (e.g., expressed in E. coli as a fusion protein).

-

Carotenoid substrate (e.g., β-carotene, zeaxanthin) dissolved in an appropriate solvent (e.g., acetone, THF).

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10% (v/v) glycerol.

-

Ferrous sulfate (FeSO4).

-

Ascorbate.

-

Catalase.

-

Organic solvent for extraction (e.g., ethyl acetate, hexane).

-

Analytical instruments: HPLC or GC-MS for product identification and quantification.

Procedure:

-

Enzyme Preparation: Purify the recombinant CCD enzyme using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Substrate Preparation: Prepare a stock solution of the carotenoid substrate. Due to the hydrophobicity of carotenoids, detergents like Triton X-100 may be required to aid solubility in the aqueous assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ascorbate, catalase, and ferrous sulfate. Add the purified CCD enzyme.

-

Initiation of Reaction: Start the reaction by adding the carotenoid substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1-2 hours) in the dark to prevent photo-oxidation of carotenoids.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., ethyl acetate).

-

Product Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the organic phase containing the apocarotenoid products. Repeat the extraction process to ensure complete recovery.

-

Analysis: Analyze the extracted products by HPLC or GC-MS. Compare the retention times and mass spectra with authentic standards to identify and quantify the apocarotenoid products.

References

- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants [jstage.jst.go.jp]

- 8. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal terpenoid UDP-glycosyltransferases in plants: recent advances and research strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the substrate- and stereospecificity of the plant carotenoid cleavage dioxygenase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substrate specificity of plant UDP-dependent glycosyltransferases predicted from crystal structures and homology modeling [agris.fao.org]

- 13. Substrate specificity and safener inducibility of the plant UDP‐glucose‐dependent family 1 glycosyltransferase super‐family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Carotenoid Cleavage Oxygenase Genes in Cerasus humilis and Functional Analysis of ChCCD1 [mdpi.com]

- 15. researchgate.net [researchgate.net]

The In Vitro Mechanism of Action of Citroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the in vitro mechanism of action of Citroside A is limited. This guide synthesizes available data on structurally similar compounds and relevant biological pathways to provide a comprehensive overview of its putative mechanisms. The information presented herein is intended for research and informational purposes only.

Executive Summary

This compound, a terpene glycoside found in plants such as Sanicula lamelligera and Elaeocarpus japonicus, is a natural compound with potential therapeutic applications.[1] While direct in vitro studies on this compound are not extensively available, research on analogous compounds, particularly other glycosides and flavonoids, suggests its primary mechanisms of action likely revolve around potent anti-inflammatory and antioxidant activities. This technical guide consolidates the current understanding of these pathways, providing detailed experimental protocols and quantitative data from studies on related molecules to inform future research on this compound. The core putative mechanisms include the modulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

Core Putative Mechanisms of Action

Anti-Inflammatory Effects

The anti-inflammatory action of compounds structurally related to this compound is primarily attributed to the downregulation of pro-inflammatory mediators. This is often achieved through the inhibition of key signaling pathways, namely the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

The NF-κB pathway is a critical regulator of inflammatory gene expression. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and enzymes.

Compounds similar to this compound have been shown to suppress the activation of the NF-κB pathway.[2][3] This inhibition can occur at multiple levels, including the prevention of IκB phosphorylation and the subsequent nuclear translocation of NF-κB subunits p50 and p65.[4]

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the production of inflammatory mediators.

Studies on related natural compounds indicate that they can inhibit the phosphorylation of JNK, p38, and ERK, thereby suppressing the downstream inflammatory response.[2][4]

Antioxidant Effects

The antioxidant properties of natural compounds are often mediated by the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6][7] Citrus-derived flavonoids have been identified as potential activators of the Keap1-Nrf2 pathway.[6][8]

Quantitative Data from In Vitro Studies of Related Compounds

The following tables summarize quantitative data from in vitro studies on compounds with similar structures or mechanisms of action to what is proposed for this compound.

Table 1: Anti-Inflammatory Activity of Cirsitakaoside in LPS-Stimulated Macrophages [2]

| Cell Line | Treatment | Concentration | Effect |

| Mouse Peritoneal Macrophages | Cirsitakaoside + LPS | Dose-dependent | Inhibition of IL-1β, IL-6, and TNF-α production |

| RAW264.7 cells | Cirsitakaoside + LPS | Dose-dependent | Inhibition of IL-1β, IL-6, and TNF-α production |

| Mouse Peritoneal Macrophages | Cirsitakaoside + LPS | Dose-dependent | Inhibition of iNOS and COX-2 mRNA expression |

| RAW264.7 cells | Cirsitakaoside + LPS | Dose-dependent | Inhibition of iNOS and COX-2 mRNA expression |

Table 2: Anti-Inflammatory Effects of Geniposide in LPS-Stimulated RAW 264.7 Cells [9]

| Parameter | IC50 (µM) |

| Nitric Oxide (NO) | 135.9 |

| IL-6 | 1454 |

| TNF-α | 310.3 |

| G-CSF | 1289 |

| GM-CSF | 65.55 |

| IP-10 | 128.6 |

| LIX | 925.8 |

| MCP-1 | 91.08 |

| MIP-1α | 846.2 |

| MIP-1β | 1949 |

| MIP-2 | 2569 |

Table 3: Antioxidant Activity of Tiliroside in BV2 Microglia [5]

| Treatment | Concentration (µM) | Effect |

| Tiliroside | 4 and 6 | Significant increase in HO-1 and NQO1 protein expression |

Detailed Experimental Protocols

The following are representative experimental protocols for key in vitro assays used to investigate the mechanisms of action described above.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (macrophage-like), BV2 (microglial), HEK293T (human embryonic kidney), HepG2 (human liver cancer).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Assay: The production of NO is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2) are determined by qRT-PCR. Total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using specific primers.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-IκBα, NF-κB p65, phospho-JNK, phospho-p38, phospho-ERK, Nrf2, HO-1, Keap1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Nuclear Translocation Assay

-

Immunofluorescence: Cells grown on coverslips are treated, fixed, permeabilized, and then incubated with an anti-Nrf2 antibody. After washing, a fluorescently labeled secondary antibody is applied. The localization of Nrf2 is observed using a fluorescence microscope.

-

Nuclear and Cytoplasmic Fractionation: Cells are fractionated to separate nuclear and cytoplasmic proteins. The levels of Nrf2 in each fraction are then determined by Western blot analysis.

Antioxidant Capacity Assays

-

DPPH Radical Scavenging Assay: The ability of the compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically.[10][11]

-

ABTS Radical Scavenging Assay: The capacity of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is determined.[10][11]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11]

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

Based on the available evidence from structurally related compounds, this compound likely exerts its in vitro effects through a combination of anti-inflammatory and antioxidant mechanisms. The inhibition of the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators, and the activation of the Nrf2 pathway, resulting in an enhanced antioxidant response, are the most probable core mechanisms of action.

Future in vitro research on this compound should focus on:

-

Directly assessing its effects on the NF-κB, MAPK, and Nrf2 pathways in relevant cell models (e.g., macrophages, neuronal cells).

-

Quantifying its inhibitory concentrations (IC50) for the production of key inflammatory cytokines and its effective concentrations (EC50) for the induction of antioxidant enzymes.

-

Investigating its potential neuroprotective effects in vitro, given the known neuroprotective properties of similar compounds.[12][13][14][15][16]

-

Elucidating its specific molecular targets within these signaling cascades.

A thorough investigation of these areas will provide a more definitive understanding of the in vitro mechanism of action of this compound and its potential as a therapeutic agent.

References

- 1. This compound | C19H30O8 | CID 14312562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cirsitakaoside isolated from Premna szemaoensis reduces LPS-induced inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. ijpbs.com [ijpbs.com]

- 11. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotective effects of Salidroside and its analogue tyrosol galactoside against focal cerebral ischemia in vivo and H2O2-induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of Citroside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Citroside A, a megastigmane glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development. All data is sourced from the original publication detailing its isolation and structural elucidation.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the molecular formula of a compound. For this compound, the molecular formula was established as C₁₉H₃₀O₈.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₃₀O₈ |

| Molecular Weight | 386.44 g/mol |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound reveals the presence of hydroxyl, conjugated ketone, and allenic groups.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H (Hydroxyl groups) |

| 1945 | C=C=C (Allenic group) |

| 1670 | C=O (Conjugated Ketone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule, including the carbon skeleton and the stereochemistry. The ¹H and ¹³C NMR data for this compound were recorded in pyridine-d₅.

Table 3: ¹H NMR Spectral Data of this compound (in pyridine-d₅)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1' | 5.04 | d | 7 |

| H-8 | 6.00 | s | - |

| CH₃ (ketone) | 2.20 | s | - |

| CH₃ (singlet) | 1.17 | s | - |

| CH₃ (singlet, 6H) | 1.62 | s | - |

Table 4: ¹³C NMR Spectral Data of this compound (in pyridine-d₅)

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

| 1 | 37.1 (s) | 11 | 27.5 (q) |

| 2 | 34.7 (t) | 12 | 24.3 (q) |

| 3 | 41.5 (t) | 13 | 24.3 (q) |

| 4 | 62.5 (d) | 1' | 102.7 (d) |

| 5 | 78.1 (s) | 2' | 75.3 (d) |

| 6 | 49.8 (s) | 3' | 78.4 (d) |

| 7 | 208.2 (s) | 4' | 71.7 (d) |

| 8 | 95.1 (d) | 5' | 78.1 (d) |

| 9 | 197.8 (s) | 6' | 62.9 (t) |

| 10 | 30.6 (q) |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the structural elucidation of this compound.

Isolation of this compound

This compound was first isolated from the methanol extract of the leaves of Citrus unshiu MARCOV. The isolation process involved chromatographic techniques to separate the various components of the plant extract.

Mass Spectrometry (MS)

The molecular formula of this compound was determined using high-resolution mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound was recorded on a spectrometer using a KBr pellet. This method involves mixing a small amount of the solid sample with potassium bromide powder and pressing it into a thin, transparent disk through which the IR beam is passed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded on a JEOL FX-90Q NMR spectrometer. The sample was dissolved in pyridine-d₅ for the analysis. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Unraveling the Stereochemical Intricacies of Citroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroside A, a megastigmane sesquiterpenoid glycoside, has garnered attention for its potential biological activities. As with many natural products, a thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for any future drug development endeavors. This technical guide provides a detailed overview of the stereochemistry of this compound, compiling available quantitative data, outlining experimental methodologies for stereochemical determination, and visualizing the logical workflow involved in its structural elucidation.

Chemical Structure and Absolute Configuration

This compound possesses a complex stereochemical architecture with multiple chiral centers. The absolute configuration of this compound has been determined and is systematically named as 4-[(4S,6R)-4-hydroxy-2,2,6-trimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]but-3-en-2-one [1]. This nomenclature precisely defines the spatial arrangement of substituents at each stereocenter.

The core structure consists of a substituted cyclohexylidene ring linked to a butenone side chain and a β-D-glucopyranoside moiety. The stereochemical assignments are crucial for its unique three-dimensional shape, which in turn dictates its interaction with biological targets.

Quantitative Stereochemical Data

The following tables summarize the key quantitative data that contribute to the stereochemical assignment of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₈ | [2] |

| Molecular Weight | 386.44 g/mol | [2] |

| Optical Rotation [α]²³D | -95.7° (c 0.4, MeOH) | [2] |

Note: The negative sign of the optical rotation indicates that this compound is levorotatory.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

Detailed ¹H and ¹³C NMR data are fundamental for establishing the connectivity and relative stereochemistry of a molecule. While the definitive and complete NMR data for this compound is found in its primary literature, the following represents a general expectation for the chemical shifts of key structural motifs in similar megastigmane glycosides. The precise assignment for this compound would have been established through a combination of 1D and 2D NMR experiments such as COSY, HSQC, and HMBC.

| Aglycone Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | ~4.0 - 4.5 | ~65 - 75 |

| H-7 | ~5.5 - 6.0 | ~120 - 140 |

| H-8 | ~5.5 - 6.0 | ~120 - 140 |

| CH₃-10 | ~1.0 - 1.5 | ~20 - 30 |

| CH₃-11 | ~1.0 - 1.5 | ~20 - 30 |

| CH₃-12 | ~2.0 - 2.5 | ~25 - 35 |

| CH₃-13 | ~1.0 - 1.5 | ~20 - 30 |

| Glycosidic Moiety (β-D-glucose) | ||

| H-1' (Anomeric) | ~4.5 (d, J ≈ 7-8 Hz) | ~100 - 105 |

| H-2' | ~3.0 - 3.5 | ~70 - 75 |

| H-3' | ~3.0 - 3.5 | ~70 - 75 |

| H-4' | ~3.0 - 3.5 | ~65 - 70 |

| H-5' | ~3.0 - 3.5 | ~75 - 80 |

| H-6'a, H-6'b | ~3.5 - 4.0 | ~60 - 65 |

Note: This table is a generalized representation. The exact chemical shifts and coupling constants for this compound would be found in the primary literature reporting its isolation and characterization.

Experimental Protocols for Stereochemical Determination

The elucidation of the complex stereochemistry of natural products like this compound relies on a combination of sophisticated analytical techniques. The following are detailed methodologies for key experiments that are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the planar structure and relative stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, pyridine-d₅, or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR (¹H and ¹³C):

-

¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all protons. These parameters provide information about the electronic environment and neighboring protons.

-

¹³C NMR spectra, often proton-decoupled, are recorded to identify the chemical shifts of all carbon atoms, indicating their functional group and hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is a powerful tool for determining the relative stereochemistry, such as the orientation of substituents on a ring.

-

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the absolute configuration of chiral centers.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol) that is transparent in the wavelength range of interest.

-

Instrumentation: A CD spectropolarimeter is used to measure the differential absorption of left and right circularly polarized light.

-

Data Acquisition: The CD spectrum is recorded over a specific wavelength range (typically in the UV region for organic molecules). The resulting spectrum shows positive or negative Cotton effects at specific wavelengths.

-

Data Analysis: The experimental CD spectrum is compared with the theoretically calculated CD spectrum for possible stereoisomers. A good match between the experimental and calculated spectra for a particular isomer allows for the assignment of the absolute configuration.

X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of a crystalline compound.

Methodology:

-

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of this compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The absolute configuration can be determined using anomalous dispersion effects, particularly if a heavy atom is present or by using specific crystallographic parameters (e.g., the Flack parameter).

Visualization of the Stereochemical Determination Workflow

The following diagram illustrates the logical workflow for the stereochemical elucidation of this compound.

Conclusion

The stereochemistry of this compound has been rigorously established through a combination of spectroscopic techniques. The defined absolute configuration, 4-[(4S,6R)-4-hydroxy-2,2,6-trimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]but-3-en-2-one, provides a critical foundation for understanding its biological activity and for guiding future research in medicinal chemistry and drug development. The methodologies outlined in this guide represent the standard and powerful approaches for the stereochemical determination of complex natural products.

References

Unveiling the Therapeutic Promise of Citroside A: A Technical Deep Dive

For Immediate Release

[City, State] – November 10, 2025 – Citroside A, a megastigmane sesquiterpenoid isolated from the leaves of Datura metel L., is emerging as a compound of significant interest to the scientific and drug development communities.[1][2] Preclinical evidence has illuminated its potential as a therapeutic agent, demonstrating both cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the putative signaling pathways involved in its mechanism of action.

Core Biological Activities: A Quantitative Perspective

This compound has demonstrated notable efficacy in two key areas: inhibiting inflammation and inducing cytotoxicity in cancer cell lines. The following table summarizes the available quantitative data on its bioactivity.

| Biological Activity | Cell Line | Parameter | Value (μM) | Reference |

| Anti-inflammatory | RAW 264.7 | IC50 (NO Production) | 34.25 | [1][2] |

| Cytotoxicity | SGC-7901 (Human Gastric Carcinoma) | IC50 | 27.52 (implied) | [1][2] |

| Cytotoxicity | HeLa (Human Cervical Carcinoma) | IC50 | 29.51 | [1][2] |

Note: The IC50 value for SGC-7901 is inferred from a reported range of 21.43 to 29.51 μM for a related compound and this compound.[1][2]

Potential Therapeutic Targets and Signaling Pathways

Based on its observed biological activities and studies on structurally related compounds, the therapeutic action of this compound is likely mediated through the modulation of key signaling pathways involved in inflammation and cancer cell survival.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

The inhibition of nitric oxide (NO) production is a hallmark of anti-inflammatory action. In many inflammatory conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) which is responsible for producing large amounts of NO.

While direct evidence for this compound's effect on the NF-κB pathway is still under investigation, studies on other megastigmane derivatives, such as β-damascenone, have shown inhibition of NF-κB signaling.[3][4] This suggests a plausible mechanism for this compound's anti-inflammatory effects.

Cytotoxic Activity: Induction of Apoptosis

The cytotoxic effects of this compound against SGC-7901 and HeLa cancer cells suggest the induction of programmed cell death, or apoptosis. Key players in the apoptotic cascade include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspases, a family of proteases that execute the dismantling of the cell. A common mechanism of action for cytotoxic natural products is the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Experimental Methodologies

The following protocols are based on the methodologies described in the primary literature reporting the bioactivity of this compound and standard laboratory practices.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on SGC-7901 and HeLa cancer cell lines.

Protocol:

-

Cell Culture: SGC-7901 and HeLa cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Future Directions

The preliminary data on this compound are promising, but further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

Mechanism of Action: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial. This includes confirming its effects on the NF-κB and apoptotic pathways and exploring other potential mechanisms.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammation and cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing anti-inflammatory and chemotherapeutic drugs could open new avenues for treatment.

References

- 1. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. volstate.primo.exlibrisgroup.com [volstate.primo.exlibrisgroup.com]

- 3. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

- 4. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling | Semantic Scholar [semanticscholar.org]

In Silico Prediction of Citroside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citroside A, a megastigmane sesquiterpenoid glycoside found in various plant species, has demonstrated potential as a bioactive compound.[1] Emerging evidence points towards its anti-inflammatory and cytotoxic properties.[1] This technical guide provides an in-depth overview of a proposed in silico workflow to further elucidate and predict the bioactivity of this compound. By leveraging computational tools, researchers can accelerate the exploration of its therapeutic potential, optimize lead compound development, and gain deeper insights into its mechanism of action. This document outlines methodologies for molecular docking to predict protein-ligand interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-likeness, complemented by available experimental data.

Introduction to this compound

This compound is a naturally occurring terpene glycoside.[2][3][4] Terpene glycosides are a class of compounds known for a wide range of biological activities.[5] Structurally, this compound is characterized by a sesquiterpenoid aglycone linked to a glucose moiety.[3][4] While research on this compound is not as extensive as for other phytochemicals, preliminary studies have indicated its potential in modulating key biological pathways.

Experimentally Determined Bioactivity of this compound

To date, the primary experimentally validated bioactivity of this compound is its anti-inflammatory and cytotoxic effects. A key study demonstrated its ability to inhibit nitric oxide (NO) production, a key mediator in inflammation, with a half-maximal inhibitory concentration (IC50) of 34.25 μM.[1] The same study also reported its cytotoxic activity against human gastric carcinoma (SGC-7901) and cervical cancer (HeLa) cell lines.[1]

| Bioactivity | Cell Line/Assay | IC50 Value | Reference |

| Anti-inflammatory (NO Production Inhibition) | Not Specified | 34.25 μM | [1] |

| Cytotoxicity | SGC-7901 | 27.52 μM | [1] |

| Cytotoxicity | HeLa | 29.51 μM | [1] |

Proposed In Silico Prediction Workflow

Given the limited experimental data, an in silico approach can provide valuable predictive insights into the bioactivity of this compound. The following workflow is proposed, drawing from established computational methodologies for natural product drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound this compound (FDB002216) - FooDB [foodb.ca]

- 3. This compound | C19H30O8 | CID 14312562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0030370) [hmdb.ca]

- 5. In Silico and In Vitro Studies of Terpenes from the Fabaceae Family Using the Phenotypic Screening Model against the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

Citroside A: A Technical Overview for Researchers

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides a comprehensive technical guide on Citroside A, a megastigmane sesquiterpenoid, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, biological activities, and potential mechanisms of action, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is a naturally occurring compound that has been isolated from various plant sources. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 120330-44-1 | [1][2] |

| Molecular Formula | C₁₉H₃₀O₈ | [3] |

| Molecular Weight | 386.44 g/mol | [3] |

| IUPAC Name | 4-[(4S,6R)-4-hydroxy-2,2,6-trimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]but-3-en-2-one | [3] |

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. The following table summarizes the key quantitative data from preclinical studies.[3]

| Biological Activity | Cell Line / Model | IC₅₀ Value | Source(s) |

| Anti-inflammatory | - | 34.25 µM | [3] |

| (NO Production Inhibition) | |||

| Cytotoxicity | SGC-7901 | 27.52 µM | [3] |

| HeLa | 29.51 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of this compound in the same solvent.

-

Add a fixed volume of the DPPH solution to each well of the 96-well plate.

-

Add the different concentrations of this compound to the respective wells. A control well should contain only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the method to evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Cell culture medium

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity Assessment: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line (e.g., SGC-7901, HeLa)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

Cell culture medium

-

96-well cell culture plate

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value is calculated as the concentration of this compound that inhibits cell growth by 50%.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, based on its known biological activities, we can infer potential mechanisms of action. The following diagrams illustrate these hypothetical pathways.

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Caption: Hypothetical cytotoxic signaling pathway of this compound in cancer cells.

Conclusion

This compound presents as a promising natural compound with demonstrable anti-inflammatory and cytotoxic properties. The data and protocols provided in this guide offer a foundational resource for researchers to further explore its therapeutic potential and elucidate its precise molecular mechanisms. Future studies are warranted to validate the inferred signaling pathways and to evaluate the in vivo efficacy and safety of this compound.

References

An In-depth Technical Guide to Citroside A: From Biological Activity to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroside A, a megastigmane sesquiterpenoid glycoside, has emerged as a compound of interest in phytochemical research due to its notable cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the published research on this compound, with a focus on its quantitative biological activities, the experimental protocols used to determine these activities, and the underlying signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity of this compound

Published research has quantified the bioactivity of this compound, primarily focusing on its anti-inflammatory and cytotoxic effects. These findings are summarized in the tables below for clarity and comparative analysis.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Cell Line | Activity Metric | Value (μM) | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 34.25 | [1] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | Activity Metric | Value (μM) | Reference |

| SGC-7901 | Human Gastric Adenocarcinoma | IC50 | 27.52 | [1] |

| HeLa | Human Cervical Adenocarcinoma | IC50 | 29.51 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols that have been utilized in the study of this compound's biological activities.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The inhibitory effect of this compound on nitric oxide production is a key indicator of its anti-inflammatory potential. This is typically assessed using the Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[2]

-

The cells are then pre-treated with varying concentrations of this compound for 2 hours before being stimulated with 1 µg/mL of LPS for an additional 18-24 hours to induce an inflammatory response.[2][3]

Griess Assay for Nitrite Determination:

-

After the incubation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.[3]

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable and oxidized product of NO, is proportional to the absorbance.

-

A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples. The IC50 value is then calculated, representing the concentration of this compound required to inhibit NO production by 50%.

Cytotoxic Activity: MTT Assay

The cytotoxicity of this compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Cell Culture and Treatment:

-

SGC-7901 and HeLa cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.[4]

-

The cells are then treated with various concentrations of this compound and incubated for a specified period, typically 24 to 72 hours.

MTT Assay Procedure:

-

Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

-

The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4]

-

The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms underlying the biological activities of this compound is essential for its potential therapeutic development. Research on this compound and related megastigmane glycosides suggests the involvement of key signaling pathways in inflammation and cytotoxicity.

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of megastigmane glycosides, including this compound, are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in inflammatory conditions.

The proposed mechanism involves the following steps:

-

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated.

-

IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including iNOS.

This compound is hypothesized to interfere with this pathway, potentially by inhibiting the activation of the IKK complex or the subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.

Figure 1: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Cytotoxic Signaling Pathway

While the precise cytotoxic mechanism of this compound against SGC-7901 and HeLa cells has not been fully elucidated, research on other cytotoxic compounds against these cell lines suggests that the induction of apoptosis is a common mechanism. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. It is plausible that this compound induces apoptosis in cancer cells, although further research is required to confirm the specific pathway and molecular targets involved.

Figure 2: Hypothetical cytotoxic mechanism of this compound via induction of apoptosis.

Conclusion

This compound has demonstrated significant potential as a bioactive natural product with both anti-inflammatory and cytotoxic properties. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for future research in this area. The elucidation of its inhibitory effects on the NF-κB signaling pathway offers a clear direction for further mechanistic studies. While the precise cytotoxic mechanism remains to be fully characterized, the induction of apoptosis is a strong possibility that warrants further investigation. This technical guide serves as a comprehensive resource to facilitate and inspire continued exploration of this compound and its potential therapeutic applications.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determining Cell Viability Using Citroside A

For Research Use Only.

Introduction

Citroside A is a terpene glycoside found in various plant species, including Sanicula lamelligera and Elaeocarpus japonicus[1]. While extensive research on the specific bioactivities of this compound is emerging, related compounds and extracts from citrus species have demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines[2]. These effects are often attributed to the induction of oxidative stress and the modulation of key signaling pathways involved in programmed cell death.

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be measured spectrophotometrically after solubilization.

Putative Mechanism of Action of this compound

Based on studies of structurally related compounds and natural extracts containing similar glycosides, it is hypothesized that this compound may induce apoptosis in cancer cells through a multi-faceted mechanism. This proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of intrinsic apoptotic signaling.

// Nodes CitrosideA [label="this compound", fillcolor="#4285F4"]; Cell [label="Cancer Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#34A853"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335"]; Caspase9 [label="↑ Caspase-9", fillcolor="#34A853"]; Caspase3 [label="↑ Caspase-3", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"];

// Edges CitrosideA -> Cell [label="Enters"]; Cell -> ROS; ROS -> Mitochondria; Mitochondria -> Bax; Mitochondria -> Bcl2; Bax -> Caspase9 [label="Activates"]; Bcl2 -> Caspase9 [label="Inhibits", style=dashed, arrowhead=tee]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } END_DOT Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the effect of this compound on the viability of a selected cancer cell line.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#FFFFFF"]; Incubate1 [label="Incubate for 24h\n(37°C, 5% CO2)", fillcolor="#FFFFFF"]; Treat [label="Treat cells with\nVarying concentrations of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 24-72h", fillcolor="#FFFFFF"]; AddMTT [label="Add MTT reagent\nto each well", fillcolor="#FBBC05"]; Incubate3 [label="Incubate for 4h", fillcolor="#FFFFFF"]; AddSolubilizer [label="Add solubilization\nsolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate4 [label="Incubate until formazan\ncrystals dissolve", fillcolor="#FFFFFF"]; Read [label="Measure absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> Incubate4; Incubate4 -> Read; Read -> Analyze; Analyze -> End; } END_DOT Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Further dilute the stock solution with serum-free medium to create a series of working concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control. Also include a vehicle control (medium with the same concentration of DMSO as the treated wells).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells containing adherent cells.

-

Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound at various time points.

Table 1: Effect of this compound on Cell Viability

| This compound Concentration (µM) | 24h Incubation (% Viability ± SD) | 48h Incubation (% Viability ± SD) | 72h Incubation (% Viability ± SD) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 95.2 ± 3.8 | 88.4 ± 4.2 | 75.1 ± 5.5 |

| 5 | 82.1 ± 4.1 | 65.7 ± 3.9 | 48.9 ± 4.3 |

| 10 | 68.5 ± 3.5 | 49.2 ± 4.0 | 30.7 ± 3.8 |

| 25 | 45.3 ± 2.9 | 28.6 ± 3.1 | 15.4 ± 2.9 |

| 50 | 22.8 ± 2.5 | 12.1 ± 2.2 | 5.8 ± 1.9 |

| 100 | 8.9 ± 1.8 | 4.3 ± 1.5 | 2.1 ± 1.1 |

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxic effects of this compound on cancer cells using the MTT assay. The provided hypothetical mechanism of action and signaling pathway offer a framework for further investigation into the molecular basis of this compound's potential anti-cancer properties. Researchers can adapt this protocol to suit their specific cell lines and experimental objectives.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Citroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroside A is a terpene glycoside found in various plants, including Sanicula lamelligera and Elaeocarpus japonicus.[1][2] Natural products are a rich source of bioactive compounds with therapeutic potential, and flavonoids, a broad class of plant secondary metabolites, have demonstrated antioxidant and anti-inflammatory properties.[3] This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-inflammatory potential of this compound. The protocols focus on using a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted method for screening anti-inflammatory agents.[4][5]

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[5][6] Key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, play a crucial role in regulating the inflammatory response.[7][8][9] Dysregulation of these pathways can lead to chronic inflammatory diseases. This protocol will guide the investigation of this compound's effects on these critical pathways.

Materials and Reagents

-

This compound (purity ≥95%)

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Griess Reagent System

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and PGE₂

-

BCA Protein Assay Kit

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

Primary antibodies: iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, and β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Dimethyl sulfoxide (DMSO)

Experimental Protocols

Cell Culture and Treatment

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for mediator release, shorter times for signaling pathway analysis). Include a vehicle control group (DMSO) and a positive control group (LPS alone).

Cell Viability Assay (MTT Assay)

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[10]

Measurement of Nitric Oxide (NO) Production

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Use the Griess reagent system to determine the nitrite concentration, which is an indicator of NO production.

-

Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration.

Measurement of Pro-inflammatory Cytokines and Prostaglandin E₂ (PGE₂)

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression

-

After the appropriate stimulation time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using the BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein expression levels.

Data Presentation

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) |

| Control | - | 100 ± 5.2 | 1.5 ± 0.3 |

| LPS (1 µg/mL) | - | 98 ± 4.8 | 25.6 ± 2.1 |

| LPS + this compound | 10 | 97 ± 5.1 | 20.1 ± 1.8 |

| LPS + this compound | 25 | 96 ± 4.5 | 15.4 ± 1.5 |

| LPS + this compound | 50 | 95 ± 5.5 | 10.2 ± 1.2* |

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine and PGE₂ Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE₂ (pg/mL) |

| Control | - | 50 ± 8.5 | 35 ± 6.2 | 20 ± 4.1 |

| LPS (1 µg/mL) | - | 850 ± 45.2 | 620 ± 38.7 | 450 ± 25.8 |

| LPS + this compound | 10 | 710 ± 35.1 | 510 ± 29.5 | 380 ± 21.3 |

| LPS + this compound | 25 | 550 ± 28.9 | 390 ± 21.8 | 290 ± 18.9 |

| LPS + this compound | 50 | 380 ± 21.4 | 250 ± 15.6 | 180 ± 15.2* |

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Table 3: Effect of this compound on the Expression of iNOS, COX-2, and Phosphorylation of NF-κB and MAPK Pathway Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry Units)

| Treatment | Concentration (µM) | iNOS/β-actin | COX-2/β-actin | p-p65/p65 | p-IκBα/IκBα | p-ERK/ERK | p-p38/p38 | p-JNK/JNK |

| Control | - | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.2 ± 0.04 | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.2 ± 0.04 | 0.3 ± 0.05 |

| LPS (1 µg/mL) | - | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.09 | 1.0 ± 0.11 | 1.0 ± 0.12 | 1.0 ± 0.09 | 1.0 ± 0.1 |